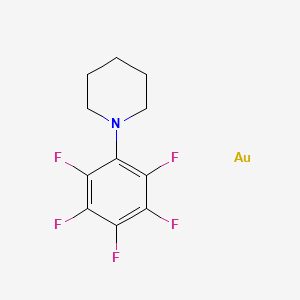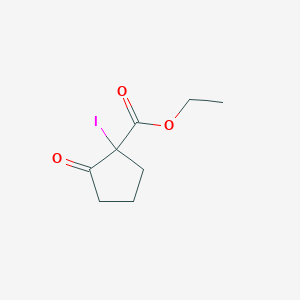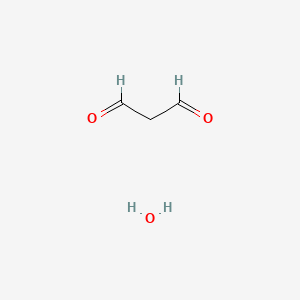
Propanedial--water (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedial–water (1/1) is a chemical compound that consists of equal parts of propanedial and water. Propanedial, also known as malondialdehyde, is an organic compound with the formula CH₂(CH₂OH)₂. It is a three-carbon dialcohol that is colorless, odorless, and viscous. This compound is miscible with water and has widespread utility across various sectors, including pharmaceuticals, food production, and the textile industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedial can be synthesized through several methods. One common method involves the hydration of acrolein in the presence of an acidic cation exchanger resin, followed by the hydrogenation of the resulting 3-hydroxypropionaldehyde . Another method involves the hydroformylation of ethylene oxide to form 3-hydroxypropionaldehyde, which is then hydrogenated to yield propanedial .
Industrial Production Methods
The dominant industrial production method for propanedial involves the continuous process where propylene oxide and water are mixed in a ratio of 1:15 or greater, with the reaction taking place at 1.8 MPa and 190 °C . This method is energy-intensive, and alternative pathways, including glycerol hydrogenolysis and biotechnological methods, are being explored to reduce energy consumption and lower the carbon footprint of the process .
Chemical Reactions Analysis
Types of Reactions
Propanedial undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form malonic acid or reduced to form 1,3-propanediol . It can also undergo substitution reactions with amines to form amides .
Common Reagents and Conditions
Common reagents used in the reactions of propanedial include hydrogen, oxygen, and various catalysts such as acidic cation exchanger resins and N-heterocyclic carbene piano stool complexes . The conditions for these reactions typically involve elevated temperatures and pressures to facilitate the desired transformations .
Major Products
The major products formed from the reactions of propanedial include 1,3-propanediol, malonic acid, and various amides . These products have significant industrial and commercial applications.
Scientific Research Applications
Propanedial–water (1/1) has numerous scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of polymers such as polytrimethylene terephthalate.
Medicine: It is used in the formulation of pharmaceuticals and as a component in medical devices.
Industry: Propanedial is used in the production of antifreeze, biofuels, and nonionic detergents.
Mechanism of Action
The mechanism of action of propanedial involves its interaction with various molecular targets and pathways. In biological systems, propanedial is known to react with proteins and nucleic acids, leading to the formation of adducts that can affect cellular function . It is also involved in the regulation of redox balance and oxidative stress responses .
Comparison with Similar Compounds
Propanedial is similar to other diols such as 1,2-propanediol and 1,3-propanediol. it is unique in its ability to form stable adducts with biomolecules, making it a valuable tool in biological research . Other similar compounds include 1,2-ethanediol and 1,6-hexanediol, which are also used as solvents and in the production of polymers .
Conclusion
Propanedial–water (1/1) is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial processes.
Properties
CAS No. |
688358-19-2 |
|---|---|
Molecular Formula |
C3H6O3 |
Molecular Weight |
90.08 g/mol |
IUPAC Name |
propanedial;hydrate |
InChI |
InChI=1S/C3H4O2.H2O/c4-2-1-3-5;/h2-3H,1H2;1H2 |
InChI Key |
QINFSZORIWHERS-UHFFFAOYSA-N |
Canonical SMILES |
C(C=O)C=O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


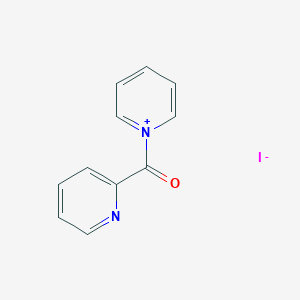
![Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]-](/img/structure/B12534544.png)
![10-(4-(Trifluoromethyl)phenyl)benzo[h]quinoline](/img/structure/B12534546.png)
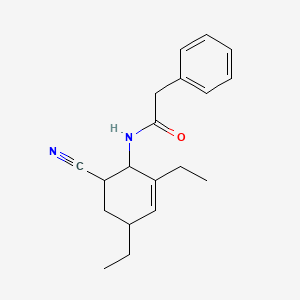

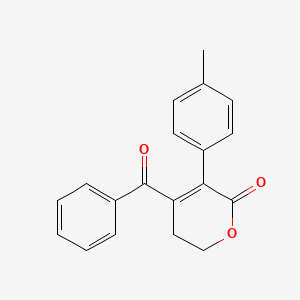
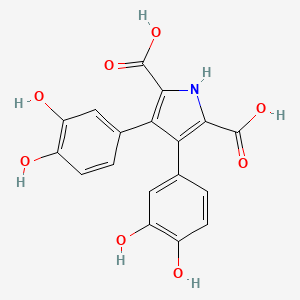
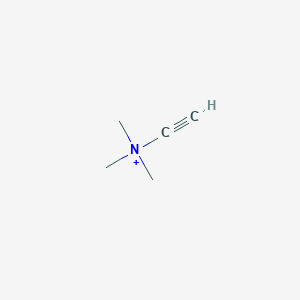


![5-{4-[(2,6-Difluorophenyl)methoxy]-3-methoxyphenyl}-1H-pyrazole](/img/structure/B12534612.png)
![5-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12534618.png)
